2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions are typically quinoline derivatives with different functional groups .
Scientific Research Applications
2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The pathways involved in these interactions may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:
2-Phenylquinoline-4-carbohydrazide: This compound has a similar structure but lacks the isobutoxy group, which may affect its chemical reactivity and biological activity.
2-(4-Methoxyphenyl)quinoline-4-carbohydrazide: This compound has a methoxy group instead of an isobutoxy group, which may influence its solubility and interaction with molecular targets.
2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide: This compound has an ethoxy group, which may alter its chemical properties and biological effects compared to this compound.
The uniqueness of this compound lies in its specific functional groups, which can influence its chemical reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-25-15-9-7-14(8-10-15)19-11-17(20(24)23-21)16-5-3-4-6-18(16)22-19/h3-11,13H,12,21H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOTXSRFOIERNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166045 |
Source
|
Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-44-6 |
Source
|
Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956576-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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